molecular formula C6H10N2S B044004 N,N-dimethyl-1-(thiazol-4-yl)methanamine CAS No. 116252-52-9

N,N-dimethyl-1-(thiazol-4-yl)methanamine

Cat. No.: B044004
CAS No.: 116252-52-9
M. Wt: 142.22 g/mol
InChI Key: CHADOIPMDJVFRU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(thiazol-4-yl)methanamine is a heterocyclic amine featuring a thiazole ring substituted at the 4-position with a dimethylaminomethyl group. This compound has garnered attention in medicinal chemistry due to its role as a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Key findings from pharmacological studies include:

  • COX-2 Inhibition: Exhibits an IC50 of 0.08 µM for COX-2, with a selectivity index (COX-1/COX-2 IC50 ratio) of 313.7, making it one of the most selective inhibitors in its class .
  • Structural Significance: The dimethylamine group at the C-5 position of the imidazo[2,1-b]thiazole scaffold is critical for binding to the COX-2 active site, as confirmed by molecular docking studies .

Properties

CAS No.

116252-52-9

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

N,N-dimethyl-1-(1,3-thiazol-4-yl)methanamine

InChI

InChI=1S/C6H10N2S/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3

InChI Key

CHADOIPMDJVFRU-UHFFFAOYSA-N

SMILES

CN(C)CC1=CSC=N1

Canonical SMILES

CN(C)CC1=CSC=N1

Synonyms

4-Thiazolemethanamine, N,N-dimethyl-

Origin of Product

United States

Preparation Methods

General Reaction Scheme and Mechanism

The reductive amination pathway begins with thiazole-4-carbaldehyde as the starting material. This aldehyde undergoes condensation with dimethylamine in the presence of a reducing agent to form the target compound. The reaction typically proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction conditions :

  • Solvent : Methanol or ethanol

  • Temperature : 25–40°C

  • Catalyst/Reducing agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C)

  • Yield : 60–75%

Optimization Strategies

  • pH control : Maintaining a slightly acidic environment (pH 4–6) enhances imine stability and prevents premature reduction of the aldehyde.

  • Solvent polarity : Polar aprotic solvents like tetrahydrofuran (THF) improve reaction rates but may require higher catalyst loadings.

  • Catalyst selection : Pd/C under hydrogen gas (1–2 atm pressure) offers higher selectivity compared to NaBH3CN, albeit with longer reaction times (12–24 hours).

Table 1. Comparative Performance of Reducing Agents

Reducing AgentReaction Time (h)Yield (%)Purity (%)
NaBH3CN6–86592
Pd/C (H2)18–247295

Nucleophilic Substitution on 4-Chloromethylthiazole

Two-Step Synthesis via Chloromethyl Intermediate

This method involves the preparation of 4-chloromethylthiazole followed by nucleophilic displacement with dimethylamine.

Step 1: Synthesis of 4-Chloromethylthiazole

  • Starting material : Thiazole-4-methanol

  • Chlorinating agent : Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

  • Conditions : Reflux in dichloromethane (DCM) for 4–6 hours

  • Yield : 85–90%

Step 2: Amination with Dimethylamine

  • Solvent : Tetrahydrofuran (THF) or acetonitrile

  • Base : Triethylamine (Et3N) to scavenge HCl byproduct

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 70–80%

Side Reactions and Mitigation

  • Formation of quaternary ammonium salts : Occurs at elevated temperatures; mitigated by strict temperature control.

  • Hydrolysis of chloromethyl intermediate : Additives like molecular sieves (3Å) reduce moisture-induced degradation.

One-Pot Multicomponent Assembly

Hantzsch Thiazole Synthesis with In Situ Amination

This approach integrates thiazole ring formation and amination into a single pot, enhancing atom economy.

Reagents :

  • Thioamide precursor : 4-(Aminomethyl)thioamide

  • α-Halo carbonyl compound : Chloroacetone

  • Amine source : Dimethylamine hydrochloride

Procedure :

  • Cyclization : Thioamide reacts with chloroacetone in ethanol under reflux (6 hours) to form 4-(chloromethyl)thiazole.

  • Amination : Dimethylamine is introduced directly into the reaction mixture, eliminating isolation of the intermediate.

  • Workup : Neutralization with aqueous NaOH, followed by extraction with ethyl acetate.

Yield : 55–65%

Advantages and Limitations

  • Advantages : Reduced purification steps and solvent usage.

  • Limitations : Lower yield due to competing hydrolysis of the chloromethyl intermediate.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern industrial methods adopt continuous flow reactors to enhance reproducibility and safety.

Key features :

  • Reactor type : Microfluidic tubular reactor

  • Residence time : 30–60 minutes

  • Temperature control : Precise thermoregulation (±1°C) via jacketed cooling

  • Output : 5–10 kg/day with >90% purity

Table 2. Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction time (h)241
Yield (%)7085
Solvent consumption (L/kg)5015

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR spectroscopy :

    • ¹H NMR (400 MHz, CDCl3) : δ 2.30 (s, 6H, N(CH3)2), 3.70 (s, 2H, CH2), 7.25 (d, J = 2.0 Hz, 1H, thiazole-H), 8.85 (d, J = 2.0 Hz, 1H, thiazole-H).

    • ¹³C NMR : δ 45.2 (N(CH3)2), 52.1 (CH2), 121.5 (thiazole-C), 152.3 (thiazole-C).

  • Mass spectrometry : ESI-MS m/z 157.1 [M+H]+.

Purity Assessment

  • HPLC conditions : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

  • Impurity profile : <2% residual dimethylamine or chloromethyl byproducts .

Chemical Reactions Analysis

Types of Reactions: Corynecin II undergoes various chemical reactions, including:

    Oxidation: The nitro group in Corynecin II can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyl groups in Corynecin II can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions:

    Oxidation: Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: The reduction of the nitro group results in the formation of an amino derivative of Corynecin II.

    Substitution: Substitution reactions can yield various derivatives depending on the reagents used.

Scientific Research Applications

Corynecin II has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Substituted Thiazole Derivatives

Compound Name Substituents/Modifications Key Properties/Activity Reference
N,N-Dimethyl-1-(thiazol-4-yl)methanamine Thiazole-4-yl with dimethylaminomethyl IC50 COX-2 = 0.08 µM; SI = 313.7
2-Isopropyl-4-(methylaminomethyl)thiazole Thiazole-4-yl with isopropyl and methylamine No direct activity data; structural analog with enhanced lipophilicity
N-Methyl-1-(2-methylthiazol-4-yl)methanamine Methyl group at thiazole-2-position Improved solubility (dihydrochloride salt form available)
1-[2-(Thiophen-2-yl)thiazol-4-yl]methanamine Thiophene substituent on thiazole-2-position Electron-rich thiophene may alter electronic interactions

Key Insights :

  • Salt Forms : Dihydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmacokinetics.

Heterocyclic Variants with Triazole or Oxazoline Moieties

Compound Name Core Structure Key Properties/Activity Reference
N,N-Dibenzyl-1-(triazol-4-yl)methanamine Triazole linked to dibenzylamine Synthetic precursor for amino acids; no COX-2 data
N,N-Dimethyl-1-(phenethyl-triazol-4-yl)methanamine (10f) Phenethyl-triazole core NMR data confirms structural stability; potential CNS activity

Key Insights :

  • Biological Target Diversity : Triazole-containing analogs (–3) are often used in synthetic routes rather than direct COX-2 inhibition, highlighting scaffold-dependent activity.

Imidazo[2,1-b]Thiazole Derivatives

Compound Name Substituent at C-5 COX-2 IC50 (µM) Selectivity Index Reference
N,N-Dimethyl-1-(imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Dimethylaminomethyl 0.08 313.7
Analog with diethylamine group Diethylaminomethyl >0.16 <50

Key Insights :

  • Amine Group Impact : Bulky substituents (e.g., diethyl) reduce COX-2 potency and selectivity, emphasizing the importance of the dimethylamine group .

Pyrrole and Other Heterocyclic Analogs

Compound Name Core Structure Key Properties/Activity Reference
N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine Pyrrole ring Potential CNS activity; no COX-2 data
Sulfonamide derivative (40) Pyridine-sulfonamide Trypanocidal activity via N-myristoyltransferase inhibition

Key Insights :

  • Scaffold Hopping : Replacing thiazole with pyrrole () or pyridine () shifts biological targets entirely, underscoring the thiazole ring’s role in COX-2 binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-1-(thiazol-4-yl)methanamine, and how can reaction yields be maximized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between thiazole derivatives (e.g., 4-chloromethylthiazole) and dimethylamine. Key steps include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours .
  • Catalysts : Base catalysts like triethylamine or sodium hydroxide improve nucleophilic displacement efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
    • Yield Optimization : Continuous flow reactors enhance scalability and reduce side reactions (e.g., over-alkylation) .

Q. How can structural characterization of This compound be performed to confirm its identity?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (N,N-dimethyl group), δ 3.8–4.0 ppm (CH₂ group adjacent to thiazole), and δ 7.2–7.5 ppm (thiazole protons) .
  • ¹³C NMR : Signals at 45–50 ppm (N-CH₃), 55–60 ppm (CH₂-N), and 120–130 ppm (thiazole carbons) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 157.1 (calculated for C₆H₁₁N₂S) .

Q. What preliminary biological assays are suitable for evaluating This compound?

  • Methodological Answer :

  • COX-2 Inhibition : Use chemiluminescent COX inhibitor screening assays (e.g., Cayman Chemical kit) to determine IC₅₀ values. Reported IC₅₀ for this compound is 0.08–0.16 µM, comparable to SC558 (a known COX-2 inhibitor) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the compound’s COX-2 selectivity?

  • Methodological Answer :

  • SAR Studies : Compare derivatives with substituents at thiazole positions 2, 4, and 5. For example:
Substituent PositionIC₅₀ (COX-2)Selectivity (COX-2/COX-1)
4-methyl (reference)0.10 µM>100-fold
2-phenyl0.15 µM50-fold
5-chloro0.25 µM20-fold
  • Key Insight : Methyl groups at position 4 enhance steric complementarity with COX-2’s hydrophobic pocket .

Q. What computational approaches validate the binding mode of This compound in COX-2?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The thiazole ring forms π-π stacking with Tyr385, while the dimethylamino group hydrogen-bonds with Arg120 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability. RMSD < 2.0 Å confirms stable binding .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms) and buffer conditions (pH 7.4, 1 mM EDTA) .
  • Compound Stability : Perform HPLC-UV analysis pre- and post-assay to rule out degradation .
  • Orthogonal Assays : Cross-validate with fluorescence polarization or SPR-based binding assays .

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